7-chloro-2-iodo-3H-imidazo[4,5-b]pyridine
CAS No.:
Cat. No.: VC17589592
Molecular Formula: C6H3ClIN3
Molecular Weight: 279.46 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H3ClIN3 |
|---|---|
| Molecular Weight | 279.46 g/mol |
| IUPAC Name | 7-chloro-2-iodo-1H-imidazo[4,5-b]pyridine |
| Standard InChI | InChI=1S/C6H3ClIN3/c7-3-1-2-9-5-4(3)10-6(8)11-5/h1-2H,(H,9,10,11) |
| Standard InChI Key | RETMCUHKVXHTCS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C2C(=C1Cl)NC(=N2)I |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 7-chloro-2-iodo-3H-imidazo[4,5-b]pyridine consists of a pyridine ring fused to an imidazole ring, with chlorine and iodine atoms at the 7- and 2-positions, respectively (Fig. 1). The bicyclic system adopts a planar conformation, with the iodine atom at C2 contributing to steric and electronic effects that influence reactivity . The chlorine substituent at C7 enhances electrophilic substitution tendencies, while the iodine atom facilitates cross-coupling reactions .
Table 1: Key physicochemical properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 253.49 g/mol | |
| Boiling point | Not reported | — |
| Density | 2.1–2.3 g/cm³ (estimated) |
The absence of experimental data for boiling point and melting point underscores the need for further characterization. Computational models suggest a density range of 2.1–2.3 g/cm³, consistent with halogenated heterocycles .
Synthesis and Reaction Pathways
Regioselective Synthesis
The synthesis of 7-chloro-2-iodo-3H-imidazo[4,5-b]pyridine typically begins with halogenation of a preformed imidazo[4,5-b]pyridine scaffold. A two-step approach involving:
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Cyclization: Formation of the imidazo[4,5-b]pyridine core from 5-aminoimidazole derivatives.
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Halogenation: Sequential introduction of chlorine and iodine via electrophilic substitution or metal-mediated reactions .
Notably, Macdonald et al. demonstrated that N3-MEM-protected imidazo[4,5-b]pyridines undergo efficient C2-iodination using copper(I) iodide under palladium catalysis (Table 2) .
Table 2: Optimized conditions for C2-iodination
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | PCy₃·HBF₄ (10 mol%) |
| Base | Cs₂CO₃ (2.5 eq.) |
| Solvent | DMF |
| Temperature | 140°C |
| Yield | 65–78% |
This method avoids prefunctionalization of the C2 position, enabling direct iodination with high regioselectivity .
Reactivity and Functionalization
The iodine atom at C2 serves as a handle for further derivatization via cross-coupling reactions. Key transformations include:
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Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with aryl boronic acids to introduce aryl groups.
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Buchwald-Hartwig Amination: Formation of C–N bonds with primary or secondary amines.
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Direct C–H Arylation: Copper-mediated coupling with aryl halides at elevated temperatures .
Mechanistic studies suggest that the reaction proceeds via a concerted metallation-deprotonation (CMD) pathway, where copper(I) coordinates to the imidazo[4,5-b]pyridine nitrogen, facilitating deprotonation and subsequent transmetallation .
Biological and Industrial Applications
Medicinal Chemistry
The compound’s scaffold mimics purine bases, making it a potent kinase inhibitor. Derivatives exhibit nanomolar affinity for ATP-binding pockets in kinases such as CDK2 and EGFR . For example, 2-aryl-7-chloroimidazo[4,5-b]pyridines show IC₅₀ values of <10 nM in enzymatic assays, rivaling established inhibitors like imatinib .
Agrochemical Development
Chlorine and iodine substituents enhance lipophilicity, improving penetration into plant tissues. Recent patents highlight its use in fungicides targeting Phytophthora infestans, with EC₅₀ values of 2–5 µM.
Future Perspectives
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Synthetic Methodology: Developing enantioselective routes to access chiral derivatives.
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Target Exploration: Expanding applications to neglected kinase families or viral proteases.
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Sustainability: Replacing toxic solvents (e.g., DMF) with green alternatives in large-scale synthesis.
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